Rilmakalim
Overview
Description
Rilmakalim is a potassium channel opener that activates ATP-sensitive potassium channels in various tissues, including the heart and vascular smooth muscles . This compound has been studied for its potential therapeutic effects in conditions such as asthma and cardiovascular diseases due to its ability to induce vasodilation and bronchodilation .
Preparation Methods
The synthesis of rilmakalim involves several steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Rilmakalim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Rilmakalim has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool to study potassium channel function and regulation.
Biology: Investigated for its effects on cellular ion channels and membrane potentials.
Medicine: Explored for its potential therapeutic effects in treating asthma, cardiovascular diseases, and overactive bladder
Industry: Utilized in the development of new pharmacological agents targeting potassium channels.
Mechanism of Action
Rilmakalim exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane. This results in the relaxation of smooth muscles, vasodilation, and bronchodilation. The molecular targets include potassium channels in the heart, vascular smooth muscles, and other tissues . The pathways involved in its mechanism of action are primarily related to the regulation of ion flow and membrane potential .
Comparison with Similar Compounds
Rilmakalim is similar to other potassium channel openers such as levcromakalim and pinacidil. it has unique properties that make it more effective in certain applications:
Levcromakalim: Similar in function but this compound has shown stronger inhibition of electrically stimulated contractions in vascular tissues.
Pinacidil: Both compounds activate ATP-sensitive potassium channels, but this compound has a higher efficacy under hypotonic stress conditions. Other similar compounds include cromakalim and nicorandil, which also target potassium channels but differ in their specific applications and efficacy profiles.
Properties
IUPAC Name |
1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQWOWWTKFLNX-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157307 | |
Record name | Rilmakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132014-21-2 | |
Record name | Rilmakalim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilmakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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